(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Overview
Description
®-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is an organic compound characterized by its dioxolane ring structure and carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a carboxylating agent under controlled conditions. One common method includes the use of carbon dioxide in the presence of a base to facilitate the carboxylation reaction. The reaction is usually carried out at elevated temperatures and pressures to ensure the efficient formation of the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of ®-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
®-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted dioxolane derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
®-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
2,2-Dimethyl-1,3-dioxolane-4-acetic acid: Similar structure with an acetic acid group.
Uniqueness
®-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is unique due to its specific combination of the dioxolane ring and carboxylic acid group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and industry.
Properties
IUPAC Name |
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFVBLDYBXHAF-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233609 | |
Record name | (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114746-70-2 | |
Record name | (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114746-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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